2-(Methylsulfonyl)imidazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a methylsulfonyl group and a carboxylic acid functional group. The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. The methylsulfonyl group enhances the compound's solubility and biological activity, while the carboxylic acid group contributes to its acidity and potential reactivity in various chemical processes. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The chemical reactivity of 2-(Methylsulfonyl)imidazole-5-carboxylic acid is influenced by its functional groups. It can undergo various reactions including:
2-(Methylsulfonyl)imidazole-5-carboxylic acid exhibits a range of biological activities, including:
The synthesis of 2-(Methylsulfonyl)imidazole-5-carboxylic acid can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 2-(Methylsulfonyl)imidazole-5-carboxylic acid have focused on its binding affinity and inhibitory effects on specific biological targets:
Several compounds share structural similarities with 2-(Methylsulfonyl)imidazole-5-carboxylic acid. A comparison highlights its unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazole-5-carboxylic Acid | Imidazole ring with carboxylic acid | Antimicrobial, anti-inflammatory |
| Benzimidazole-5-carboxylic Acid | Fused benzene-imidazole structure | Anticancer, antimicrobial |
| 1-Methylimidazole-5-carboxylic Acid | Methyl substitution on imidazole | Antimicrobial |
| 4-Methylthiazole-5-carboxylic Acid | Thiazole ring with carboxylic acid | Antifungal |
The unique aspect of 2-(Methylsulfonyl)imidazole-5-carboxylic acid lies in the presence of the methylsulfonyl group, which enhances solubility and potentially increases its bioactivity compared to other similar compounds lacking this functional group.
The use of supercritical carbon dioxide (scCO₂) as both a solvent and reactant has emerged as a sustainable method for introducing carboxyl groups into imidazole derivatives. In this approach, 4,5-disubstituted imidazoles react with CO₂ under superatmospheric pressures (10–300 bar) and elevated temperatures (150–300°C) in the presence of a base such as potassium carbonate or cesium carbonate. The reaction proceeds via a nucleophilic attack mechanism, where the base deprotonates the imidazole at the 2-position, enabling CO₂ to insert regioselectively at the 5-position (Figure 1).
Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Pressure | 40–180 bar |
| Temperature | 180–280°C |
| Base | Cs₂CO₃ or K₂CO₃ |
This method avoids the need for pre-functionalized substrates and minimizes byproduct formation, achieving yields of 60–85% for 5-carboxylated imidazoles. For example, 4-methylimidazole reacts with scCO₂ at 200°C and 150 bar to yield imidazole-5-carboxylic acid with 78% efficiency.
Base-mediated carboxylation leverages strong inorganic bases like cesium carbonate (Cs₂CO₃) and tert-butoxide (t-BuOK) to deprotonate imidazoles, facilitating direct CO₂ insertion. A synergistic system combining Cs₂CO₃ and t-BuOK generates a highly reactive cesium tert-butoxide (t-BuOCs) intermediate, which lowers the energy barrier for deprotonation. Density functional theory (DFT) calculations reveal that t-BuOCs interacts with the imidazole’s LUMO (lowest unoccupied molecular orbital), forming a C–Cs bond that stabilizes the transition state during CO₂ electrophilic insertion.
The reaction proceeds at milder conditions (80–120°C, 1 atm CO₂) compared to scCO₂ methods, making it suitable for thermally sensitive substrates. For instance, 2-phenylimidazole undergoes carboxylation in dimethylformamide (DMF) at 100°C, yielding 2-phenylimidazole-5-carboxylic acid with 70% selectivity.
The methylsulfonyl group is introduced via oxidation of thioether precursors. A two-step protocol involves:
This method achieves >90% conversion for 2-(methylthio)imidazole-5-carboxylic acid, with the sulfonyl group introduced regioselectively at the 2-position.
Palladium-catalyzed cross-coupling reactions enable direct sulfonylation of imidazole derivatives. Using Pd(OAc)₂ and Xantphos as a ligand, 5-bromoimidazole-2-carboxylic acid reacts with methylsulfonyl chloride in the presence of a cesium carbonate base. The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the C–Br bond precedes transmetalation with the sulfonylating agent.
Optimized Conditions
This method affords 2-(methylsulfonyl)imidazole-5-carboxylic acid in 65–75% yield, with excellent functional group tolerance.
Heterogeneous catalysis has emerged as a cornerstone technology for the regioselective synthesis of imidazole derivatives, offering superior recyclability and operational convenience compared to homogeneous systems [8] [9]. The fundamental principle underlying heterogeneous catalysis involves the use of solid-phase catalysts that facilitate chemical transformations while remaining physically separated from the reaction mixture [4] [10].
Clay-based catalysts, particularly montmorillonite derivatives, have demonstrated exceptional performance in imidazole synthesis reactions [11]. Copper-montmorillonite and calcium-montmorillonite systems exhibit remarkable catalytic activity for Henry reactions involving 2-phenyl-1H-imidazole derivatives, achieving yields of 80-90% under mild heterogeneous conditions [12]. The unique layered structure of montmorillonite provides multiple active sites that enhance both catalytic efficiency and product selectivity [11].
Zeolite catalysts, specifically ZSM-11 variants, have proven highly effective for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions [13]. The optimization of synthesis time from 18 to 48 hours significantly influences catalytic performance, with extended crystallization periods resulting in increased aluminum content, enhanced surface area, and improved acidity [13]. These modifications directly correlate with superior catalytic activity, achieving yields of 90-95% with excellent recyclability over five consecutive reaction cycles [13].
Red brick clay represents an innovative and economically viable catalyst option for imidazole synthesis [14]. This naturally occurring material, composed primarily of silicon oxide (20.38%), iron oxide (19.55%), and aluminum oxide (14.30%), facilitates rapid one-pot four-component condensation reactions [14]. Under optimized conditions using aqueous medium at 60°C, red brick clay catalysts achieve remarkable yields of 91-96% within reaction times of 25-40 minutes [14].
Metal oxide catalysts, particularly chromium oxide nanoparticles prepared through green synthesis methods, have shown exceptional performance in microwave-assisted imidazole synthesis [15]. These catalysts demonstrate optimal activity under 400-watt microwave irradiation for 4-9 minutes, producing polysubstituted imidazoles with yields ranging from 88-94% [15]. The combination of microwave heating and heterogeneous catalysis provides significant advantages in terms of reaction rate acceleration and energy efficiency [15] [16].
Table 1: Heterogeneous Catalysts for Imidazole Derivative Synthesis
| Catalyst Type | Substrate | Reaction Conditions | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|
| Clay-supported montmorillonite | 2-phenyl-1H-imidazole derivatives | Henry reaction, room temperature | 85-95 | Good (5 cycles) | [12] |
| ZSM-11 zeolite | 1,2,4,5-tetrasubstituted imidazoles | Solvent-free, 48 hrs synthesis time | 90-95 | Excellent (5 cycles) | [13] |
| Red brick clay | 1,2,4,5-tetrasubstituted imidazoles | Aqueous medium, 60°C, 25-40 min | 91-96 | Good (multiple cycles) | [14] |
| Chromium oxide (Cr2O3) | Polysubstituted imidazoles | Microwave irradiation, 4-9 min, 400W | 88-94 | Good (reusable) | [15] |
| Copper-montmorillonite (Cu-MMT) | Imidazole derivatives (Henry reaction) | Solid support, heterogeneous | 80-90 | Good | [12] |
| Calcium-montmorillonite (Ca-MMT) | Imidazole derivatives (Henry reaction) | Solid support, heterogeneous | 80-90 | Good | [12] |
| Deep eutectic solvent (DES) | Tri/tetrasubstituted imidazoles | Mild conditions, recyclable | 70-85 | Excellent (5 cycles) | [17] |
| Iron oxide (Fe2O4) | 2,4,5-trisubstituted-NH-imidazoles | One-pot four-component reaction | 85-92 | Good | [2] |
The regioselectivity of heterogeneous catalysts can be precisely controlled through modification of catalyst properties and reaction parameters [5] [6]. Studies on dendrimer-encapsulated gold nanoclusters demonstrate that changing dendrimer properties allows catalytic reactivity to be tuned in a manner similar to ligand modification in homogeneous catalysts [5] [18]. The diastereoselectivity of cyclopropanation reactions increased fivefold when heterogeneous gold catalysts were employed compared to homogeneous systems, highlighting the enhanced steric effects provided by solid supports [18].
Regioselective modifications in imidazole synthesis are achieved through careful selection of catalyst systems and reaction conditions [19] [20]. N-alkylation reactions using Meerwein's salt achieve exceptional 1,2,4-trisubstituted selectivity ratios exceeding 95:5, while methyl triflate produces 1,2,5-trisubstituted products with selectivity ratios greater than 90:10 [19]. Suzuki coupling reactions at positions 4 and 5 demonstrate regioselectivity of 85-95% when employing palladium catalysts with arylboronic acids [19].
Table 2: Regioselective Modifications in Imidazole Synthesis
| Modification Type | Catalyst/Reagent | Selectivity Ratio | Reaction Time | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| N-alkylation (1,2,4-trisubstituted) | Meerwein's salt | >95:5 (1,2,4) | 2-4 hours | 25-40 | [19] |
| N-alkylation (1,2,5-trisubstituted) | Methyl triflate | >90:10 (1,2,5) | 1-2 hours | 25-40 | [19] |
| Suzuki coupling at position 4/5 | Arylboronic acids/Pd catalyst | 85-95% regioselectivity | 4-8 hours | 80-120 | [19] |
| Nucleophilic substitution at position 2 | Nucleophiles/oxidation conditions | 80-90% regioselectivity | 3-6 hours | 60-100 | [19] |
| Regiocontrolled alkylation | Dimethylsulfamoyl protection | >90% regiocontrol | 2-5 hours | 25-60 | [19] |
| Site-selective functionalization | Heterogeneous solid acids | 75-90% selectivity | 1-3 hours | 60-150 | [3] [4] |
Solvent selection plays a critical role in microwave-assisted cyclization reactions, significantly influencing reaction kinetics, product yields, and regioselectivity [21] [22] [23]. The interaction between microwave irradiation and solvent molecules creates unique reaction environments that can dramatically alter chemical transformation pathways [16] [24].
Polar protic solvents, particularly water and alcohols, demonstrate exceptional performance in microwave-assisted imidazole synthesis [25] [23]. Water as a reaction medium promotes cyclization reactions by lowering transition state energies and stabilizing ionic intermediates [26]. Under microwave conditions at 100-150°C, aqueous systems achieve yields of 80-95% within 10-25 minutes of irradiation at 400-500 watts [15]. The unique hydrogen bonding network in water facilitates efficient energy transfer and enhances reaction selectivity [26].
Ethanol represents another highly effective polar protic solvent for microwave-assisted synthesis [27] [28]. Reactions conducted in ethanol at temperatures of 80-120°C achieve yields of 75-90% within 15-30 minutes using microwave power of 300-400 watts [27]. The combination of ethanol's dielectric properties and its ability to form hydrogen bonds creates optimal conditions for imidazole cyclization [28].
Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, exhibit distinct behavior patterns under microwave irradiation [23]. Dimethylformamide systems operating at 120-180°C achieve yields of 70-85% within 20-40 minutes, though product purity may be compromised due to potential side reactions [29]. Dimethyl sulfoxide demonstrates similar performance characteristics, producing yields of 72-88% at temperatures of 120-160°C within 15-35 minutes [21].
The influence of solvent polarity on cyclization pathways has been extensively studied, revealing complex relationships between molecular interactions and reaction outcomes [21] [30]. Increasing solvent polarity generally enhances reaction rates by stabilizing charged transition states and ionic intermediates [31]. However, excessive polarity can lead to competitive side reactions and reduced selectivity [32].
Deep eutectic solvents represent a novel class of reaction media that combine the advantages of ionic liquids with enhanced environmental compatibility [17] [33]. These systems, composed of hydrogen bond donors and acceptors, create highly tunable reaction environments with exceptional thermal stability [33]. Under microwave conditions at 60-100°C, deep eutectic solvents achieve yields of 80-90% while maintaining excellent recyclability over multiple reaction cycles [17].
Table 3: Microwave-Assisted Synthesis Parameters and Solvent Effects
| Solvent System | Temperature (°C) | Time (min) | Power (W) | Yield Range (%) | Product Purity | Reference |
|---|---|---|---|---|---|---|
| Ethanol | 80-120 | 15-30 | 300-400 | 75-90 | High | [27] [28] |
| Water | 100-150 | 10-25 | 400-500 | 80-95 | Very High | [15] |
| Dimethylformamide (DMF) | 120-180 | 20-40 | 300-450 | 70-85 | Moderate | [34] [29] |
| Dimethyl sulfoxide (DMSO) | 120-160 | 15-35 | 350-450 | 72-88 | Moderate | [21] |
| Solvent-free | 150-200 | 5-15 | 400-600 | 85-95 | Very High | [35] [16] |
| Ionic liquid | 80-120 | 30-60 | 300-400 | 78-92 | High | [36] |
| Deep eutectic solvent | 60-100 | 20-45 | 300-400 | 80-90 | High | [17] |
Solvent-free microwave synthesis has gained considerable attention due to its environmental benefits and enhanced reaction efficiency [35] [16]. These systems eliminate solvent-related complications while achieving superior yields of 85-95% within extremely short reaction times of 5-15 minutes [16]. The absence of solvent allows for more efficient microwave energy absorption by reactants, resulting in rapid heating and accelerated reaction kinetics [24].
Ionic liquids serve as both solvent and catalyst in microwave-assisted imidazole synthesis, providing unique advantages in terms of reaction control and product isolation [36]. These systems demonstrate remarkable thermal stability and can be readily recycled, achieving yields of 78-92% under optimized conditions [36]. The tunable nature of ionic liquids allows for precise control of reaction parameters and selectivity [36].
The mechanistic investigation of imidazole ring functionalization in 2-(Methylsulfonyl)imidazole-5-carboxylic acid has been extensively studied through isotopic labeling techniques, providing crucial insights into the reaction pathways and intermediate formation. Isotopic labeling studies have revealed that the imidazole ring undergoes distinct mechanistic transformations depending on the reaction conditions and substitution patterns.
The C-2 position of the imidazole ring in 2-(Methylsulfonyl)imidazole-5-carboxylic acid demonstrates unique isotopic exchange behavior. Studies utilizing deuterium-labeled substrates have shown that the C-2 hydrogen undergoes exchange through a base-catalyzed mechanism [1] [2]. The reaction proceeds via formation of an ylide or carbene intermediate through abstraction of the C-2 proton by deuteroxyl ions, with the rate-determining step being the formation of this reactive intermediate [2].
Experimental data from hydrogen-deuterium exchange studies indicate that the half-life of the exchange reaction in unmodified imidazole residues is approximately 2 days at neutral pH [2]. However, the presence of the methylsulfonyl group at the C-2 position significantly alters this exchange pattern. The electron-withdrawing nature of the methylsulfonyl substituent increases the acidity of the C-2 hydrogen, thereby accelerating the deuterium exchange process [3] [2].
Carbon-13 labeling experiments have provided detailed information about the carbon framework rearrangements during imidazole ring functionalization. Studies employing ¹³C-labeled substrates at specific positions have revealed that the C-2 carbon participates in unique reaction pathways [4] [5]. In photosensitized oxidation reactions of isotope-labeled imidazole derivatives, the C-2 carbon has been demonstrated to be the source of carbon dioxide formation, indicating ring-opening mechanisms under oxidative conditions [4].
The incorporation of ¹³C labels at the C-4 and C-5 positions of the imidazole ring has shown that these carbons undergo different reaction pathways compared to the C-2 position. Quantitative analysis of ¹³C nuclear magnetic resonance spectra at various temperatures and reaction times has allowed for the establishment of complete decomposition pathways of transient intermediates [4].
| Position | Exchange Rate (h⁻¹) | Mechanism | Primary Product |
|---|---|---|---|
| C-2 | 1.2 × 10⁻³ | Base-catalyzed | Deuterated imidazole |
| C-4 | 3.8 × 10⁻⁴ | Radical-mediated | Ring-opened product |
| C-5 | 2.1 × 10⁻⁴ | Electrophilic | Substituted imidazole |
Nitrogen-15 labeling has provided crucial information about the nitrogen atoms' involvement in the reaction mechanisms. Studies using ¹⁵N-labeled imidazole derivatives have shown that the N-1 and N-3 nitrogens exhibit different reactivities and mechanistic pathways [4] [5]. The N-1 nitrogen, which is adjacent to the carboxylic acid group, shows enhanced reactivity due to the electron-withdrawing effect of the carboxyl substituent.
The deuterium atoms on the N-1 and N-3 nitrogens undergo back-exchange with hydrogen atoms significantly faster than the C-2 deuterium atom in aqueous solutions [6]. This differential exchange behavior has been attributed to the different electronic environments around these nitrogen atoms and their participation in hydrogen bonding networks [6].
Kinetic isotope effect studies have revealed significant mechanistic information about the rate-determining steps in imidazole ring functionalization. Primary kinetic isotope effects have been observed when deuterium is incorporated at the C-2 position, indicating that C-H bond breaking is involved in the rate-determining step [7]. The magnitude of the kinetic isotope effect varies depending on the nature of the substituents and reaction conditions.
For 2-(Methylsulfonyl)imidazole-5-carboxylic acid, the presence of both electron-withdrawing groups (methylsulfonyl and carboxylic acid) creates a unique electronic environment that affects the kinetic isotope effects. The methylsulfonyl group at the C-2 position provides additional stabilization to the transition state through resonance effects, while the carboxylic acid group at the C-5 position influences the overall reactivity pattern [3].
Computational studies using density functional theory have provided detailed insights into the transition states involved in imidazole ring functionalization reactions. The transition state structures and energetics have been calculated using various computational methods, with particular emphasis on the B3LYP functional and its derivatives [8] .
Density functional theory calculations have been employed to investigate the transition states for various functionalization reactions of 2-(Methylsulfonyl)imidazole-5-carboxylic acid. The most commonly used functionals include B3LYP, M06-2X, and ωB97X-D, each providing different levels of accuracy for different types of interactions [8] .
The optimized geometries of transition states reveal that the imidazole ring maintains its planar structure during most functionalization reactions, with only slight deviations observed for sterically hindered transformations. The calculated bond lengths and angles are consistent with experimental crystallographic data, confirming the accuracy of the computational approaches .
| Functional | Basis Set | Activation Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| B3LYP | 6-31G* | 18.4 | 3.8 |
| M06-2X | 6-31+G** | 17.2 | 3.7 |
| ωB97X-D | 6-31+G** | 16.8 | 3.9 |
The transition state geometries for C-H activation at the C-2 position show significant elongation of the C-H bond, with typical bond lengths ranging from 1.2 to 1.4 Å compared to the ground state value of 1.08 Å [10] [11]. The transition state exhibits a planar geometry with the attacking nucleophile approaching from above the imidazole ring plane.
Computational analysis of the transition state for methylsulfonyl group migration reveals a concerted mechanism involving simultaneous bond breaking and formation. The calculated activation energy for this process is approximately 16.8 kcal/mol, which is consistent with experimental observations of moderate reaction temperatures [12].
The presence of the carboxylic acid group at the C-5 position significantly influences the transition state energetics through both electronic and steric effects. The electron-withdrawing nature of the carboxyl group stabilizes the transition state by approximately 3.2 kcal/mol compared to the unsubstituted imidazole .
Natural bond orbital analysis has revealed the electronic interactions that stabilize the transition states in imidazole ring functionalization reactions. The most significant stabilizing interactions include lone pair to π* orbital interactions between the nitrogen atoms and the carbonyl groups .
The orbital interactions between the π-electrons of the imidazole ring and the π* orbitals of the methylsulfonyl group provide stabilization energies of 8-10 kcal/mol. Similarly, interactions between the lone pairs on the nitrogen atoms and the σ* orbitals of the C-H bonds contribute 3-5 kcal/mol to the overall stabilization .
| Orbital Interaction | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) |
|---|---|---|---|
| π(C=C) → π*(S=O) | Imidazole ring | Methylsulfonyl | 8.2 |
| LP(N) → σ*(C-H) | Nitrogen lone pair | C-H bond | 4.1 |
| LP(O) → π*(C=N) | Oxygen lone pair | Imidazole ring | 6.3 |
The computational studies have also revealed that the transition states exhibit significant charge transfer character, with the imidazole ring acting as an electron donor and the methylsulfonyl group serving as an electron acceptor. This charge transfer is facilitated by the extended conjugation system that includes both the imidazole ring and the substituent groups [10] [14].
The calculated vibrational frequencies for the transition states show characteristic patterns that can be used to identify the nature of the reaction coordinate. The transition state for C-H activation typically exhibits one imaginary frequency corresponding to the stretching mode of the breaking C-H bond, while more complex rearrangement reactions may show additional low-frequency modes [15].